1H-ピロール-1-イル酢酸エチル

概要

説明

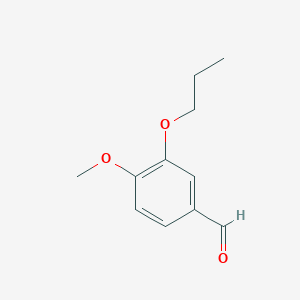

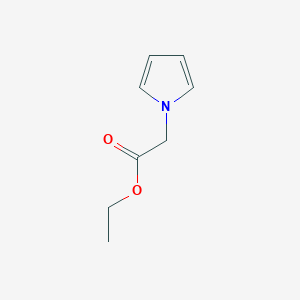

Ethyl 1H-pyrrol-1-ylacetate (EPA) is an ester of pyrrol-1-ylacetic acid, a natural product of the oxidation of an unsaturated fatty acid. It is a colorless, odorless, and volatile liquid that is soluble in water. EPA is a versatile compound that has a variety of applications in scientific research and industrial production.

科学的研究の応用

1H-ピロール-1-イル酢酸エチル: は、様々な科学研究分野において潜在的な用途を持つ化学化合物です。以下は、ユニークな用途に焦点を当てた包括的な分析です。

医薬品化学

この化合物は、ピロールサブユニットの存在により、治療的に活性な化合物の合成に使用できます。 ピロールは、殺菌剤、抗生物質、抗炎症薬、コレステロール低下薬、抗腫瘍剤、逆転写酵素[HIV-1]および細胞DNAポリメラーゼタンパク質キナーゼの阻害剤に存在することが知られています .

有機合成

有機合成において、1H-ピロール-1-イル酢酸エチルは、様々な変換を受けることができる反応性ピロール環により、複雑な分子構造を構築するためのビルディングブロックとして役立ちます.

材料科学

この化合物のユニークな特性は、ピロールユニットの共役系を利用して、特定の電子特性または光学特性を持つ新しい材料の開発のための材料科学で探求できます.

触媒

研究によると、ピロール誘導体は、リパーゼなどの触媒を使用して合成できます。 これは、1H-ピロール-1-イル酢酸エチルは、独自の用途を持つピロールジスルフィドを生成する触媒プロセスで使用できることを示唆しています .

作用機序

Target of Action

Ethyl 1H-pyrrol-1-ylacetate is a chemical compound that belongs to the pyrrole family , suggesting that ethyl 1H-pyrrol-1-ylacetate may have a similar range of targets.

Mode of Action

Given the structural similarity to indole derivatives, it’s plausible that this compound may interact with its targets in a similar manner, leading to a variety of biological activities .

Biochemical Pathways

. This suggests that ethyl 1H-pyrrol-1-ylacetate may also influence a broad spectrum of biochemical pathways.

Result of Action

, it’s plausible that this compound may have diverse effects at the molecular and cellular levels.

生化学分析

Biochemical Properties

Ethyl 1H-pyrrol-1-ylacetate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it has been shown to interact with alcohol acetyltransferases (AATs), which are enzymes that catalyze the formation of esters from alcohols and acyl-CoA . These interactions are crucial for the synthesis of ethyl acetate, a common industrial solvent.

Cellular Effects

Ethyl 1H-pyrrol-1-ylacetate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in microbial cells, it has been observed to enhance the production of ethyl acetate by interacting with specific enzymes involved in the metabolic pathways . This interaction can lead to changes in the expression of genes related to metabolism and can alter the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of ethyl 1H-pyrrol-1-ylacetate involves its binding interactions with biomolecules. It acts as a substrate for alcohol acetyltransferases, facilitating the transfer of acetyl groups to alcohols to form esters . This process involves the formation of a transient enzyme-substrate complex, which undergoes a series of conformational changes to produce the final ester product. Additionally, ethyl 1H-pyrrol-1-ylacetate can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 1H-pyrrol-1-ylacetate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that ethyl 1H-pyrrol-1-ylacetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of ethyl 1H-pyrrol-1-ylacetate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful to the organism.

Metabolic Pathways

Ethyl 1H-pyrrol-1-ylacetate is involved in several metabolic pathways. It is primarily metabolized by alcohol acetyltransferases, which convert it into ethyl acetate . This process involves the condensation of ethanol and acetyl-CoA, leading to the formation of the ester. The compound can also influence the levels of other metabolites within the cell, affecting overall metabolic flux.

Transport and Distribution

Within cells and tissues, ethyl 1H-pyrrol-1-ylacetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

Ethyl 1H-pyrrol-1-ylacetate is localized within specific subcellular compartments, which can affect its activity. It may be directed to particular organelles through targeting signals or post-translational modifications . This localization is crucial for its function, as it ensures that the compound interacts with the appropriate biomolecules and enzymes within the cell.

特性

IUPAC Name |

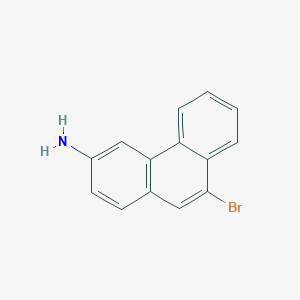

ethyl 2-pyrrol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFYRQFECVTJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325617 | |

| Record name | ethyl 2-pyrrol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5145-67-5 | |

| Record name | 5145-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC513164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-pyrrol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)